Cas no 476669-67-7 ((2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile)

(2Z)-3-(3-Chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound featuring a thiazole core substituted with a 3-nitrophenyl group and a (Z)-configured propenenitrile moiety bearing a 3-chlorophenyl substituent. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of biologically active molecules. The presence of both electron-withdrawing (nitro, cyano) and electron-donating (chlorophenyl) groups may enhance reactivity in targeted synthesis. The compound's rigid conjugated system could contribute to binding affinity in molecular interactions. Its well-defined stereochemistry (Z-configuration) ensures consistency in downstream applications. Handling requires standard precautions for nitrile-containing compounds. Analytical characterization typically includes HPLC, NMR, and mass spectrometry for purity verification.
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile structure
476669-67-7 structure
Product name:(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
CAS No:476669-67-7
MF:C18H10ClN3O2S
MW:367.808901309967
CID:5811246
PubChem ID:7121309

(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[(3-chlorophenyl)methylene]-4-(3-nitrophenyl)-
    • (Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • F0760-0244
    • (2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • 476669-67-7
    • AKOS024598986
    • Inchi: 1S/C18H10ClN3O2S/c19-15-5-1-3-12(8-15)7-14(10-20)18-21-17(11-25-18)13-4-2-6-16(9-13)22(23)24/h1-9,11H/b14-7-
    • InChI Key: IAQMUBWSKYLGCE-AUWJEWJLSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=CC([N+]([O-])=O)=C2)=CS1)=C/C1=CC=CC(Cl)=C1

Computed Properties

  • Exact Mass: 367.0182254g/mol
  • Monoisotopic Mass: 367.0182254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111Ų
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.427±0.06 g/cm3(Predicted)
  • Boiling Point: 582.3±60.0 °C(Predicted)
  • pka: -1.03±0.10(Predicted)

(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0244-75mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-0244-100mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0760-0244-1mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-0244-4mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-0244-5mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0760-0244-20mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0244-10mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0244-5μmol
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0244-15mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0760-0244-25mg
(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-67-7 90%+
25mg
$109.0 2023-05-17

(2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Related Literature

Additional information on (2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Comprehensive Overview of (2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS No. 476669-67-7)

The compound (2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, identified by its CAS No. 476669-67-7, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique combination of a thiazole ring, nitrophenyl group, and chlorophenyl moiety makes it a versatile intermediate for synthesizing advanced materials and bioactive compounds. Researchers are particularly interested in its potential applications due to its conjugated π-electron system, which contributes to its optical and electronic properties.

In recent years, the demand for heterocyclic compounds like (2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has surged, driven by their utility in pharmaceutical development and organic electronics. A common query among scientists is how this compound compares to similar thiazole derivatives in terms of reactivity and stability. Studies suggest that the presence of the nitro group enhances its electrophilic character, making it a valuable precursor for cross-coupling reactions and catalysis.

Another hot topic in the scientific community is the role of CAS No. 476669-67-7 in drug discovery. Its structural features align with key pharmacophores used in designing kinase inhibitors and anti-inflammatory agents. For instance, the chlorophenyl segment is often associated with improved binding affinity in target proteins. This has led to increased searches for "thiazole-based drug candidates" and "nitrophenyl derivatives in medicine," reflecting growing interest in its therapeutic potential.

From a materials science perspective, the π-conjugated backbone of (2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile makes it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Researchers are exploring its charge transport properties and photoluminescence efficiency, which are critical for next-generation optoelectronic devices. Frequently asked questions include whether its nitro group can be reduced to an amino group for further functionalization, a modification often employed to tune electronic properties.

Synthetic routes to CAS No. 476669-67-7 typically involve Knoevenagel condensation or cyclization reactions of precursor thioamides. Optimizing these methods to improve yield and purity is a recurring theme in literature. Environmental considerations also play a role, with searches trending toward "green synthesis of thiazole derivatives" and "solvent-free reactions." These align with global efforts to reduce waste in chemical manufacturing.

In analytical chemistry, characterizing (2Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile relies heavily on techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. The Z-configuration of the double bond in its prop-2-enenitrile moiety is a key structural determinant, often verified through NOESY experiments. Such details are crucial for patent applications and quality control in industrial settings.

Looking ahead, the versatility of CAS No. 476669-67-7 ensures its relevance in interdisciplinary research. Whether as a building block for drug design or a component in smart materials, this compound exemplifies how tailored molecular architectures can address diverse technological challenges. Its continued study will likely yield innovations at the intersection of chemistry, biology, and engineering.

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